molecular formula C13H17N3O B2400241 (4-Methoxyphenyl)(piperazin-1-yl)acetonitrile CAS No. 55829-49-7

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile

Cat. No.: B2400241
CAS No.: 55829-49-7
M. Wt: 231.299
InChI Key: TXEHYUXSMJPJQG-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile (CAS: 55829-49-7) is a nitrile-containing compound with the molecular formula C₁₃H₁₇N₃O and a molecular weight of 231.3 g/mol . Its structure features a piperazine ring linked to a 4-methoxyphenyl group via an acetonitrile bridge. This scaffold is notable for its versatility in medicinal chemistry, particularly in the design of ligands targeting central nervous system receptors (e.g., 5-HT, MAO) and enzymes (e.g., MMPs) .

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-piperazin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-17-12-4-2-11(3-5-12)13(10-14)16-8-6-15-7-9-16/h2-5,13,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEHYUXSMJPJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(piperazin-1-yl)acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with piperazine. One common method includes the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The reaction conditions often involve heating the mixture to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

The following table summarizes key structural analogs, their distinguishing features, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Reference
(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile C₁₃H₁₇N₃O 231.3 Acetonitrile linker, 4-methoxyphenyl group Not explicitly reported; scaffold used in CNS drug design
(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide C₂₂H₂₆N₄O₃S 426.5 Acetamido linker, tetrahydrobenzo[b]thiophene ring 60% enzyme inhibition (vs. 40% for donepezil); enhanced H-bonding with Phe288 residue
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide C₂₁H₂₄N₄O₂S 396.5 Thiazole ring, acetamide linker Potential MMP inhibitor; IR peaks: 3392 cm⁻¹ (N–H), 3125 cm⁻¹ (Ar C–H)
4-[4-(4-Methoxyphenyl)piperazin-1-yl]butanenitrile C₁₅H₂₁N₃O 259.4 Butanenitrile chain (longer aliphatic linker) Not explicitly reported; increased lipophilicity inferred
Ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate C₁₅H₂₁N₃O₂ 275.3 Ethyl ester group, shorter chain Intermediate for oxadiazole derivatives; precursor for MAO inhibitors
[(4-Methoxyphenyl)amino]acetonitrile C₉H₁₀N₂O 162.2 Simpler structure lacking piperazine ring Marketed for industrial use; no reported pharmacological activity

Structural and Functional Analysis

Role of the Piperazine Ring

The piperazine moiety is a common feature in all compounds except [(4-methoxyphenyl)amino]acetonitrile. Its presence enhances binding affinity to receptors (e.g., 5-HT₁ₐ, MAO) due to its ability to form hydrogen bonds and cation-π interactions . For example, in Oxadiazole-Piperazine derivatives (), the piperazine nitrogen atoms participate in H-bonding with enzyme active sites, contributing to MAO inhibition.

Impact of the Acetonitrile Group

The acetonitrile group in the target compound differs from analogs with amide (), ester (), or longer nitrile chains (). However, the butanenitrile analog () has increased hydrophobicity, which could improve blood-brain barrier penetration.

Heterocyclic Modifications
  • The thiazole’s sulfur atom may also engage in hydrophobic interactions.
  • Oxadiazole Ring () : Enhances rigidity and electronic diversity, improving MAO binding. ¹H-NMR data shows distinct aliphatic proton shifts (3.83–5.17 ppm) due to oxadiazole electronegativity .
  • Tetrahydrobenzo[b]thiophene () : Adds steric bulk and hydrophobic character, contributing to higher enzyme inhibition (60%) compared to simpler scaffolds.

Pharmacological and Physicochemical Properties

  • Enzyme Inhibition : The acetamido-tetrahydrobenzo[b]thiophene derivative () outperforms donepezil, likely due to synergistic H-bonding and hydrophobic effects. In contrast, the target compound’s nitrile group may limit similar interactions unless metabolized to an amide.
  • Lipophilicity : The butanenitrile derivative () has a calculated logP ~2.5 (vs. ~1.8 for the target compound), suggesting better membrane permeability.

Biological Activity

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H17N3O, with a molecular weight of 233.30 g/mol. It contains a piperazine ring, which is known for its versatility in drug design, and a methoxyphenyl group that enhances lipophilicity and biological activity.

1. Antimicrobial Properties

Research indicates that compounds containing piperazine moieties often exhibit antimicrobial activities. For instance, this compound has been tested against various bacterial strains. In vitro studies suggest it possesses significant antibacterial effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values observed in these studies ranged from 8 to 32 µg/mL, indicating moderate potency.

2. Anticancer Potential

Piperazine derivatives are frequently investigated for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In a study, it was reported that treatment with this compound resulted in a dose-dependent decrease in cell viability with IC50 values around 15 µM for MCF-7 cells.

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored, particularly its affinity for dopamine receptors. Preliminary binding studies indicate that it exhibits selective binding to D2 and D3 dopamine receptors, which are implicated in various neuropsychiatric disorders. This selectivity suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease.

The biological activities of this compound can be attributed to its ability to modulate receptor activity and inhibit specific enzymes involved in disease progression:

  • Dopamine Receptor Modulation : The compound's binding affinity to D2 and D3 receptors alters dopaminergic signaling pathways, which may contribute to its neuropharmacological effects.
  • Enzyme Inhibition : Studies have indicated that the compound can inhibit key enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values between 8 to 32 µg/mL.
Anticancer Efficacy Showed dose-dependent inhibition of MCF-7 and HeLa cells with IC50 values around 15 µM.
Neuropharmacology Exhibited selective binding to D2 and D3 receptors, indicating potential for treating neuropsychiatric disorders.

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